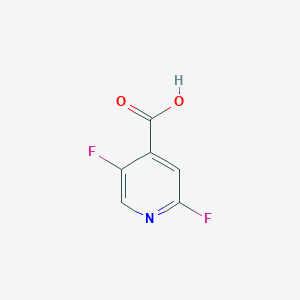

2,5-Difluoropyridine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWKELQABLPUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479230 | |

| Record name | 2,5-Difluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851386-39-5 | |

| Record name | 2,5-Difluoro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851386-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2,5-Difluoropyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoropyridine-4-carboxylic acid is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science.[1] The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[2] As a versatile building block, this compound serves as a key intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling informed decisions in reaction design, purification, formulation, and safety management.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is designed to be a practical resource for scientists, offering not only available data but also detailed experimental protocols for the determination of key physical parameters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties have been experimentally determined for closely related isomers, specific experimental data for this compound is limited. Therefore, some of the listed values are predictions and should be verified experimentally.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₂NO₂ | [1][3] |

| Molecular Weight | 159.09 g/mol | [1][3] |

| CAS Number | 851386-39-5 | [1][3] |

| Appearance | Expected to be a solid at room temperature. | Inferred from structure and isomer data. |

| Melting Point | Data not available. The isomer 3,5-Difluoropyridine-4-carboxylic acid has a melting point of 246 - 249 °C.[4] | [4] |

| Boiling Point | 372.7 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.535 g/cm³ (Predicted) | [5] |

| Flash Point | 179.2 °C (Predicted) | [5] |

| Refractive Index | 1.515 (Predicted) | [5] |

| pKa | Data not available. | - |

| Solubility | Data not available. Expected to have some solubility in polar organic solvents. | Inferred from structure. |

In-Depth Analysis of Key Physical Properties

Melting Point

Appearance

Based on its chemical structure and the reported appearance of its isomer as a white solid, this compound is expected to be a crystalline solid at room temperature.[4] The color and crystalline form should be characterized for any new batch of the compound.

Solubility

The solubility of this compound in various solvents is a crucial parameter for its use in synthesis, purification, and formulation. As a polar molecule containing both a carboxylic acid group and a pyridine ring, it is expected to exhibit some solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be limited but may be enhanced at higher or lower pH due to the ionization of the carboxylic acid and pyridine nitrogen, respectively. A systematic determination of its solubility profile in a range of solvents is highly recommended.

pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, there are two ionizable groups: the carboxylic acid and the pyridine nitrogen. The carboxylic acid group is expected to be acidic, with a pKa value likely in the range of 2-4, influenced by the electron-withdrawing effects of the two fluorine atoms. The pyridine nitrogen will have a pKa corresponding to its protonated form, which is expected to be lower than that of pyridine itself due to the electron-withdrawing fluorine substituents. Experimental determination of the pKa values is essential for understanding the ionization state of the molecule at different pH values, which is critical for applications in drug development and biological assays.

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Tube Loading: A capillary tube sealed at one end is tapped open-end-down into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom of the tube.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled.

-

Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid particles.

-

Analysis: The concentration of this compound in the filtered aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the pH at which a specific acidic or basic functional group is 50% ionized. Potentiometric titration involves monitoring the pH of a solution as a titrant (a strong acid or base) is added, allowing for the determination of the pKa from the resulting titration curve.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds). The ionic strength of the solution is typically kept constant with an inert salt.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is used as the titrant for determining the carboxylic acid pKa, and a standardized solution of a strong acid (e.g., HCl) is used for the pyridine nitrogen pKa.

-

Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the acid (or base) has been neutralized. This can be determined from the midpoint of the buffer region in the titration curve or from the inflection point of the first derivative of the curve.

Caption: Potentiometric Titration for pKa Determination.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable building block in modern chemical research. While comprehensive experimental data on its physical properties is still emerging, this technical guide provides a solid foundation of available information, predicted values, and, most importantly, robust experimental protocols. By following the detailed methodologies outlined herein, researchers can confidently and accurately characterize the physical properties of their specific samples, enabling more efficient and informed progress in their synthetic and developmental endeavors. The judicious application of these experimental techniques will undoubtedly contribute to the successful utilization of this important fluorinated intermediate in the advancement of science and technology.

References

-

Suzhou Aobi医药科技有限公司. (n.d.). This compound. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 851386-39-5. Retrieved from [Link]

-

Autech Scientific. (2015). 2,5-Difluoropyridine Safety Data Sheet. Retrieved from [Link]

-

ChemSrc. (2025). This compound CAS#: 851386-39-5. Retrieved from [Link]

-

LookChem. (n.d.). Cas 903522-29-2,3,5-Difluoropyridine-4-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (2023). 2,5-Furandicarboxylic acid. Retrieved from [Link]

-

Molbase. (n.d.). 3,5-DIFLUOROPYRIDINE-4-CARBOXYLIC ACID | CAS 903522-29-2. Retrieved from [Link]

- Kütt, A., et al. (2018).

- Williams, R. (2022). pKa Data Compiled by R. Williams.

-

Utah Tech University. (n.d.). pKa Chart. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Furandicarboxylic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,5-Difluoropyridine-4-carboxylic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity, offer a powerful tool for optimizing drug candidates. Within the vast landscape of fluorinated building blocks, 2,5-Difluoropyridine-4-carboxylic acid has emerged as a particularly valuable synthon. Its trifunctional nature, featuring a pyridine core, two fluorine substituents, and a carboxylic acid moiety, provides a versatile platform for the synthesis of complex, biologically active molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, synthesis, and characterization of this compound, and explores its burgeoning role in the quest for novel therapeutics.

Molecular Architecture and Physicochemical Profile

This compound, also known as 2,5-difluoroisonicotinic acid, is a heterocyclic aromatic compound with the chemical formula C₆H₃F₂NO₂.[1] Its structure is characterized by a pyridine ring substituted with two fluorine atoms at positions 2 and 5, and a carboxylic acid group at position 4.

Molecular Structure:

Caption: Chemical structure of this compound.

The presence of the two electron-withdrawing fluorine atoms significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the acidity of the carboxylic acid group.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 851386-39-5 | [1] |

| Molecular Formula | C₆H₃F₂NO₂ | [1] |

| Molecular Weight | 159.09 g/mol | [1] |

| Density | 1.535 g/cm³ | [1] |

| Boiling Point | 372.7 °C at 760 mmHg | [1] |

| Flash Point | 179.2 °C | [1] |

| Appearance | White solid | [2] |

| Melting Point | 246 - 249 °C (for the related isomer 3,5-Difluoropyridine-4-carboxylic acid) | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step sequence, starting from readily available precursors. A common strategy is the synthesis of the 2,5-difluoropyridine core, followed by carboxylation at the 4-position.

Synthesis of the 2,5-Difluoropyridine Precursor:

A patented method for the synthesis of 2,5-difluoropyridine involves the halogen exchange of 2,5-dichloropyridine.[3] This process can be conceptually outlined as follows:

Caption: Conceptual workflow for the synthesis of 2,5-difluoropyridine.

Experimental Protocol: Synthesis of 2,5-Difluoropyridine (Illustrative)

This protocol is a conceptual illustration based on general fluorination reactions and patent literature. It should be adapted and optimized based on laboratory-specific conditions and safety protocols.

-

Halogen Exchange: 2,5-Dichloropyridine is subjected to a halogen exchange reaction, for instance, by treatment with a brominating agent, to yield 2,5-dibromopyridine.[3]

-

Fluorination: The resulting 2,5-dibromopyridine is then treated with a fluorinating agent, such as potassium fluoride (KF), in a suitable high-boiling polar aprotic solvent. The reaction is typically heated to high temperatures to facilitate the nucleophilic aromatic substitution (SNAAr) of the bromine atoms with fluorine.[3]

-

Purification: The crude 2,5-difluoropyridine is then purified using standard techniques such as distillation or chromatography.

Carboxylation of 2,5-Difluoropyridine:

The introduction of the carboxylic acid group at the 4-position of the 2,5-difluoropyridine ring is a critical step. This can be achieved through a directed ortho-metalation (DoM) strategy, followed by quenching with carbon dioxide.

Caption: Reaction scheme for the carboxylation of 2,5-difluoropyridine.

Experimental Protocol: Synthesis of this compound (Illustrative)

This is a generalized protocol and requires optimization and adherence to stringent safety measures, particularly when handling pyrophoric reagents like n-butyllithium.

-

Preparation of LDA: A solution of lithium diisopropylamide (LDA) is prepared in situ by adding n-butyllithium to a solution of diisopropylamine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: A solution of 2,5-difluoropyridine in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for a period to ensure complete deprotonation at the 4-position.

-

Carboxylation: The reaction is quenched by the addition of an excess of solid carbon dioxide (dry ice). The mixture is allowed to slowly warm to room temperature.

-

Workup and Isolation: The reaction is quenched with water, and the aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid this compound is collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic Characterization and Structural Elucidation

The unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine atoms and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon skeleton. The carboxyl carbon typically appears in the downfield region (around 165-185 ppm). The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.

Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

-

C-F stretching vibrations, which are typically found in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (159.09 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of a wide range of biologically active compounds. The pyridine core is a common motif in many pharmaceuticals, and the fluorine substituents can enhance their pharmacological properties.[4] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the construction of diverse chemical libraries for drug screening.

While specific biological activity data for this compound itself is not extensively published, its isomers and derivatives have shown promise in various therapeutic areas. For instance, fluorinated pyridine derivatives are being explored as anti-inflammatory and anti-cancer agents.[2] The unique electronic properties conferred by the fluorine atoms can lead to improved binding to biological targets and enhanced metabolic stability.

The structural motif of fluorinated pyridine carboxylic acids is found in a variety of investigational and approved drugs, highlighting the importance of this class of compounds in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile reagents or during reactions that may produce fumes.

-

Handling of Reagents: Reagents such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

This compound stands as a testament to the power of fluorine in drug design. Its unique combination of a pyridine core, fluorine substituents, and a carboxylic acid handle makes it a highly sought-after building block for the synthesis of novel drug candidates. As our understanding of the intricate roles of fluorine in molecular recognition and metabolic pathways deepens, the demand for versatile synthons like this compound is poised to grow. Further exploration of its applications in the synthesis of diverse compound libraries will undoubtedly contribute to the discovery of new and improved therapies for a wide range of diseases.

References

- CN105777621A - Synthesis method of medicinal raw m

-

Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. ([Link])

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. ([Link])

-

Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. ([Link])

-

US Patent No. 8829195 - Regulations.gov. ([Link])

- United States P

-

This compound | CAS#:851386-39-5 | Chemsrc. ([Link])

-

2,5-Difluoroisonicotinic acid - Universal Biologicals. ([Link])

-

3,5-Difluoroisonicotinic acid | C6H3F2NO2 | CID 20111879 - PubChem. ([Link])

-

Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed. ([Link])

-

The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9 - PMC - NIH. ([Link])

-

PROCESSES FOR THE PREPARATION OF 2,5-FURANDICARBOXYLIC ACID AND INTERMEDIATES AND DERIVATIVES THEREOF - Patent BR-112018014278-B1 - PubChem. ([Link])

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. ([Link])

-

Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties - Dalton Transactions (RSC Publishing). ([Link])

-

Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors - PubMed. ([Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. ([Link])

-

Electronic Supplementary Information (ESI) for. ([Link])

-

Catalytic process for production of pyridine carboxylic acid amides - Justia Patents. ([Link])

-

ft ir spectroscopy: Topics by Science.gov. ([Link])

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. ([Link])

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. ([Link])

-

Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors - ResearchGate. ([Link])

-

Table of Characteristic IR Absorptions. ([Link])

-

2,5-Difluorophenylacetic acid - Optional[FTIR] - Spectrum - SpectraBase. ([Link])

-

Synthesis and characterization of 2,5-dihydroxyterephthalic acid - ResearchGate. ([Link])

-

One-pot four-step direct synthesis of 2,5-Furandicarboxylic acid from 2,5-Diformylfuran under oxygen-free conditions - ResearchGate. ([Link])

-

Synthesis of 2,5-Furandicarboxylic Acid - Encyclopedia.pub. ([Link])

-

Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry - IRIS. ([Link])

Sources

A Technical Guide to 2,5-Difluoropyridine-4-carboxylic Acid (CAS 851386-39-5): A Key Building Block for Modern Drug Discovery

Abstract

2,5-Difluoropyridine-4-carboxylic acid, also known by its synonym 2,5-Difluoroisonicotinic acid (CAS No. 851386-39-5), is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its strategic placement of two fluorine atoms on the pyridine ring, combined with the reactive carboxylic acid moiety, makes it a uniquely valuable building block for the synthesis of complex, biologically active molecules.[3] The presence of fluorine can profoundly influence molecular properties such as metabolic stability, binding affinity, and lipophilicity, making this scaffold a prized asset in modern drug design.[4] This guide provides an in-depth analysis of its physicochemical properties, plausible synthetic routes, key chemical reactions, applications in medicinal chemistry, and essential safety protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its effective use in synthesis and formulation. The compound's characteristics are a direct result of its fluorinated pyridine core and the acidic carboxyl group.

Physical and Chemical Properties

The key quantitative data for this compound are summarized below for quick reference. These properties indicate a stable, high-boiling point solid, suitable for a variety of reaction conditions.

| Property | Value | Reference(s) |

| CAS Number | 851386-39-5 | [5][6] |

| Molecular Formula | C₆H₃F₂NO₂ | [6][7] |

| Molecular Weight | 159.09 g/mol | [6][7] |

| Density | 1.535 g/cm³ | [2][7] |

| Boiling Point | 372.7 °C at 760 mmHg | [2][7] |

| Flash Point | 179.2 °C | [2][7] |

| Refractive Index | 1.515 | [2][7] |

| Appearance | White to off-white solid (typical for related compounds) | [3] |

Spectroscopic Characterization

While specific spectra are proprietary to individual manufacturers, the structural confirmation of this compound relies on a standard suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR would show signals for the two aromatic protons. ¹³C NMR would confirm the presence of six distinct carbon environments. Critically, ¹⁹F NMR spectroscopy is used to verify the presence and chemical environment of the two fluorine atoms.

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-F bond vibrations (around 1000-1400 cm⁻¹).

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight (159.09 g/mol ) and provides fragmentation patterns that can further validate the structure.[7]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically starts from its precursor, 2,5-difluoropyridine.[8][9] A highly effective and regioselective method for introducing a carboxylic acid group at the C4 position of a pyridine ring is through Directed ortho-Metalation (DoM) .[10][11]

This strategy leverages a directing group on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific adjacent position.[12] In the case of 2,5-difluoropyridine, the pyridine nitrogen itself acts as the directing group, facilitating lithiation at an ortho position (C2 or C6). However, to achieve carboxylation at C4, a different approach is necessary, often involving a multi-step synthesis or a more direct carboxylation under specific conditions. A plausible direct approach involves lithiation followed by quenching with carbon dioxide.

Caption: Proposed synthesis via lithiation and carboxylation.

Detailed Experimental Protocol (Proposed)

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,5-difluoropyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equiv) in THF dropwise, maintaining the internal temperature below -70 °C.

-

Metalation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Carboxylation: Quench the reaction by adding crushed dry ice (solid CO₂) in excess. The dry ice should be added carefully in small portions to control the exotherm.

-

Causality: Carbon dioxide serves as the electrophile, reacting with the highly nucleophilic aryllithium intermediate to form a lithium carboxylate salt.[13]

-

-

Work-up: Allow the reaction to slowly warm to room temperature. Quench with water and acidify the aqueous layer with 2N HCl to a pH of ~2-3.

-

Isolation: The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Key Reactions and Synthetic Utility

The synthetic power of this molecule stems from the distinct reactivity of its two key functional regions: the carboxylic acid group and the difluorinated pyridine ring.

Carboxylic Acid Transformations

The carboxyl group is a versatile handle for constructing larger molecules, most commonly through the formation of amides and esters.

-

Amide Bond Formation: This is arguably the most important reaction for medicinal chemists. The carboxylic acid can be coupled with a wide array of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU, PyBOP) to form amide bonds.[14][15] This reaction is fundamental to building molecules that can mimic peptide structures or engage in specific hydrogen bonding interactions within a biological target.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via activation of the carboxylic acid yields esters. Esters are often used as prodrugs to improve bioavailability or can serve as intermediates for further transformations.[16]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, and this effect is amplified by the two strongly electron-withdrawing fluorine atoms.[17] This electronic nature makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) .[18]

-

Mechanism: In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).[19] Aromaticity is restored upon the expulsion of a leaving group.

-

Reactivity: The fluorine atoms on this ring are excellent leaving groups for SNAr, a counterintuitive fact when compared to SN2 reactions.[19] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's powerful inductive electron withdrawal, making the attached carbon highly electrophilic.[17][20] This allows for the regioselective displacement of one or both fluorine atoms by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to introduce further diversity into the molecular scaffold.

Caption: Key synthetic transformations of the title compound.

Applications in Drug Discovery and Development

The incorporation of the 2,5-difluoropyridine moiety into drug candidates is a strategic choice driven by the unique properties imparted by fluorine.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and overall in vivo exposure of a drug.

-

Modulation of Physicochemical Properties:

-

pKa Alteration: The electron-withdrawing fluorine atoms lower the basicity (pKa) of the pyridine nitrogen. This fine-tuning is critical for optimizing interactions with protein targets, as it can alter the charge state of the molecule at physiological pH.

-

Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4]

-

-

Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in a protein's active site, thereby increasing binding potency and selectivity.[4]

-

Scaffold for Bioisosteric Replacement: The carboxylic acid group itself is a crucial pharmacophore in many drug classes, including NSAIDs and statins.[21][22] However, it can also be converted into bioisosteres like 1,3,4-oxadiazoles or tetrazoles to improve pharmacokinetic properties while retaining the necessary binding interactions.[23] this compound is an ideal starting material for such modifications.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential to ensure laboratory safety. The safety profile is primarily dictated by the reactivity of the carboxylic acid and potential hazards associated with fluorinated organic compounds.

| Hazard Category | GHS Statement | Precautionary Measures | Reference(s) |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [24] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [24] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [24] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[24]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

First Aid:

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed to prevent moisture absorption.

Conclusion

This compound (CAS 851386-39-5) is more than just a chemical intermediate; it is a strategic tool for molecular design. Its combination of a tunable, fluorinated pyridine core and a synthetically versatile carboxylic acid handle provides chemists with a powerful platform for creating novel molecules with enhanced pharmacological properties. By understanding its synthesis, reactivity, and the physicochemical benefits it confers, researchers in drug discovery and materials science can leverage this building block to accelerate the development of next-generation active ingredients.

References

-

Radosevich, A. T. (2021). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. National Institutes of Health. [Link]

-

Chemsrc. (2025). This compound(CAS#:851386-39-5). Chemsrc. [Link]

-

Todd, G. K., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. National Institutes of Health. [Link]

-

Nishikata, T. (2019). Amidation Reaction of Carboxylic Acid with Formamide Derivative Using SO3·pyridine. The Society of Synthetic Organic Chemistry, Japan. [Link]

-

ChemWhat. (2025). This compound CAS#: 851386-39-5. ChemWhat. [Link]

-

Gesynto. (n.d.). Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Gesynto Pharmaceutical Technology. [Link]

-

ResearchGate. (2016). Examination of the hyperpolarizability of fluorinated nicotinic acids and further pyridine carboxylic acids using SABRE. ResearchGate. [Link]

-

Sau, A., & Krishna, G. (2021). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Royal Society of Chemistry. [Link]

-

Dolci, L., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. [Link]

-

Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2008). Synthesis of Amides from Carboxylic Acids and Urea in the Presence of Pyridine under Microwave Irradiation. ResearchGate. [Link]

-

Grokipedia. (n.d.). Directed ortho metalation. Grokipedia. [Link]

-

ResearchGate. (2016). Hyperpolarization of fluorinated pyridine carboxylic acids. ResearchGate. [Link]

-

Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. [Link]

-

Myers Research Group, Harvard University. (n.d.). Directed Ortho Metalation. Harvard University. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]

-

University of Connecticut. (n.d.). Directed (ortho) Metallation. University of Connecticut. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

- Google Patents. (2014). Synthesis method of medicinal raw material 2,5-difluoropyridine.

-

ResearchGate. (2009). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. ResearchGate. [Link]

-

Hrobarik, P., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]

-

Jeschke, P. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

-

ResearchGate. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. [Link]

-

Foley, D. J., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. chemnet.com [chemnet.com]

- 3. innospk.com [innospk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | CAS: 851386-39-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. This compound | CAS#:851386-39-5 | Chemsrc [chemsrc.com]

- 8. guidechem.com [guidechem.com]

- 9. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 12. baranlab.org [baranlab.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amide Synthesis [fishersci.co.uk]

- 16. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. application.wiley-vch.de [application.wiley-vch.de]

- 22. researchgate.net [researchgate.net]

- 23. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. capotchem.cn [capotchem.cn]

2,5-Difluoropyridine-4-carboxylic acid molecular weight

An In-Depth Technical Guide to 2,5-Difluoropyridine-4-carboxylic acid: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds represent a cornerstone for innovation. The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Among these valuable scaffolds, this compound has emerged as a particularly significant building block. Its unique electronic and structural features, stemming from the interplay between the electron-withdrawing fluorine atoms and the pyridine ring, make it a versatile intermediate for the synthesis of complex, high-value molecules.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core properties, logical synthesis strategies, detailed spectroscopic characterization, and its applications as a pivotal component in the development of novel therapeutic agents and advanced materials. The protocols and insights presented herein are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and material design. This compound is a white solid at room temperature.[1] Its key identifiers and physical characteristics are summarized below. The presence of two fluorine atoms significantly influences the molecule's acidity, reactivity, and intermolecular interactions.

| Property | Value | Source(s) |

| Molecular Weight | 159.09 g/mol | [1][2][3] |

| Molecular Formula | C₆H₃F₂NO₂ | [2][4][5] |

| CAS Number | 851386-39-5 | [2][3][4] |

| Common Synonyms | 2,5-Difluoroisonicotinic acid | [4] |

| Density | 1.535 g/cm³ | [4] |

| Boiling Point | 372.7°C at 760 mmHg | [4] |

| Flash Point | 179.2°C | [4] |

| Appearance | White solid | [1] |

Synthesis Strategy: A Mechanistic Approach

The synthesis of this compound is not commonly detailed in introductory literature, but a robust and logical pathway can be designed starting from the commercially available precursor, 2,5-difluoropyridine. The most direct method involves a regioselective deprotonation (metalation) at the 4-position, followed by quenching the resulting organometallic intermediate with carbon dioxide.

The choice of a strong, non-nucleophilic base is critical. Lithium diisopropylamide (LDA) is an ideal candidate. The steric hindrance of the isopropyl groups minimizes the risk of nucleophilic attack on the pyridine ring, while its strong basicity is sufficient to deprotonate the C4-H bond. The C4 position is the most acidic proton on the ring due to the combined inductive electron-withdrawing effects of the two fluorine atoms and the nitrogen atom, which stabilize the resulting carbanion. Quenching with solid carbon dioxide (dry ice) followed by an acidic workup yields the desired carboxylic acid.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory with appropriate safety measures.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2,5-difluoropyridine (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of Lithium Diisopropylamide (LDA, 1.1 eq) in THF dropwise, ensuring the internal temperature does not exceed -70°C. Stir the resulting mixture at -78°C for 1 hour. The formation of the lithiated intermediate is critical for the subsequent step.

-

Carboxylation: Carefully add an excess of crushed dry ice (solid CO₂) to the reaction mixture in small portions. A mild exotherm may be observed. The reaction is self-validating; successful lithiation will result in immediate reaction with CO₂.

-

Quenching and Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by adding 1M hydrochloric acid (HCl) until the pH is acidic (~pH 2).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization and Validation

Structural confirmation is an absolute requirement. A combination of spectroscopic methods provides an unambiguous validation of the final product's identity and purity.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Two doublets in the aromatic region (8-9 ppm). A broad singlet for the carboxylic acid proton (>10 ppm). | The two aromatic protons on the pyridine ring will appear as distinct signals, split by each other and by the adjacent fluorine atoms. The acidic proton is typically broad and downfield.[6][7] |

| ¹³C NMR | A carbonyl carbon signal (160-180 ppm). Four distinct aromatic carbon signals, with two showing large C-F coupling constants. | The carbonyl carbon is significantly deshielded. The carbons bonded to fluorine will exhibit characteristic splitting.[7][8] |

| ¹⁹F NMR | Two distinct signals, likely doublets, corresponding to the two non-equivalent fluorine atoms. | ¹⁹F NMR is highly sensitive to the chemical environment and provides direct evidence of the fluorine atoms' positions and coupling. |

| IR Spectroscopy | A very broad O-H stretch (2500-3300 cm⁻¹). A strong C=O stretch (1710-1760 cm⁻¹). C-F stretches (1000-1300 cm⁻¹). | These are characteristic absorptions for a carboxylic acid. The broad O-H band is due to hydrogen bonding.[6][7] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (159.09). Fragmentation patterns showing loss of -OH and -COOH groups. | Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis.[9] |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product. Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

¹H NMR: Integrate the signals to confirm the proton ratio. Analyze the coupling patterns (multiplicity) to establish connectivity between protons and with fluorine atoms.

-

¹³C NMR: Identify the carbonyl carbon. Note the chemical shifts and C-F coupling constants for the aromatic carbons to confirm the substitution pattern.

-

¹⁹F NMR: Confirm the presence of two distinct fluorine environments.

-

Validation: The combined data must be consistent with the proposed structure of this compound. Any significant deviation may indicate impurities or an incorrect structure.

-

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. The carboxylic acid moiety serves as a handle for a wide range of chemical transformations, most notably amide bond formation, while the difluoropyridine core acts as a bioisostere for other aromatic systems and imparts unique properties.

Pyridine carboxylic acid derivatives are foundational in the development of enzyme inhibitors, with numerous approved drugs built upon these scaffolds.[10] The introduction of fluorine can enhance potency and improve pharmacokinetic profiles.[1]

Caption: Role of the title compound as a versatile chemical intermediate.

Key Application Areas:

-

Enzyme Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, while the rigid aromatic structure serves as a scaffold to orient other functional groups for optimal interaction with an enzyme's active site.[10][11]

-

Agrochemicals: Fluorinated compounds are frequently used in the design of modern herbicides and pesticides due to their enhanced biological activity.[1]

-

Materials Science: The unique electronic properties of the difluoropyridine ring make it an attractive component for organic electronics, such as in the synthesis of organic light-emitting diodes (OLEDs) or polymers with tailored properties.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols are paramount. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds like 2,5-difluoropyridine and other fluorinated carboxylic acids can guide safe handling practices.[12][13][14]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][14] Avoid contact with skin and eyes.[13] After handling, wash hands thoroughly.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This should be done via a licensed disposal company.[13]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for scientific discovery. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it a high-value building block for chemists in both academic and industrial settings. The strategic placement of its functional groups—the reactive carboxylic acid and the property-enhancing fluorine atoms on a biologically relevant pyridine core—ensures its continued importance in the pursuit of novel pharmaceuticals, advanced agrochemicals, and innovative materials. A thorough understanding of its synthesis and characterization, as detailed in this guide, is the first step toward unlocking its full potential.

References

-

ChemWhat. This compound CAS#: 851386-39-5. Available from: [Link]

-

Autech Industry Co.,Limited. Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Fluoropyridine-4-carboxylic acid (2025). Available from: [Link]

-

Chemsrc. This compound | CAS#:851386-39-5. Available from: [Link]

- Google Patents. Synthesis method of medicinal raw material 2,5-difluoropyridine.

-

ResearchGate. The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Available from: [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Nanjing Bike Biotechnology Co., Ltd. 2,5-Difluoropyridine-3-carboxylic acid. Available from: [Link]

-

PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

PubMed Central. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemwhat.com [chemwhat.com]

- 3. synchem.de [synchem.de]

- 4. chemnet.com [chemnet.com]

- 5. This compound [allbiopharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.cn [capotchem.cn]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2,5-Difluoropyridine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,5-Difluoropyridine-4-carboxylic acid, a key building block in modern medicinal chemistry and drug development. Recognizing the importance of this fluorinated heterocyclic compound, this document details scientifically robust methodologies, explains the underlying chemical principles, and offers field-proven insights into experimental design. The primary focus is on the strategic functionalization of the pyridine core, emphasizing regioselectivity and efficiency. This guide is intended for researchers, synthetic chemists, and process development professionals who require a deep, practical understanding of how to access this valuable intermediate.

Introduction: The Significance of Fluorinated Pyridines

Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine scaffold, a ubiquitous motif in bioactive compounds, becomes particularly valuable when substituted with fluorine. This compound (also known as 2,5-difluoroisonicotinic acid) combines the desirable electronic properties of a difluorinated pyridine ring with the versatile reactivity of a carboxylic acid, making it a crucial intermediate for the synthesis of complex therapeutic agents.

This guide will explore the most effective and scientifically sound methods for its preparation, with a focus on providing not just protocols, but a deeper understanding of the reaction mechanisms and strategic considerations.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from two primary strategic directions:

-

Strategy A: C-H Functionalization of a Pre-formed Ring. This approach begins with the readily accessible 2,5-difluoropyridine and focuses on the regioselective introduction of a carboxyl group at the C-4 position. This is the most direct and convergent route.

-

Strategy B: Functional Group Interconversion on a Substituted Ring. This strategy involves synthesizing a 2,5-difluoropyridine ring that already bears a precursor functional group at the C-4 position (such as a halogen), which is then converted to the carboxylic acid.

The following diagram illustrates these overarching strategies.

Caption: High-level overview of synthetic strategies.

Synthesis of the Key Precursor: 2,5-Difluoropyridine

Nearly all efficient pathways to the target molecule begin with 2,5-difluoropyridine. Its synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, commonly known as the Halex process, starting from the more accessible 2,5-dichloropyridine.[1][2]

Causality of Experimental Choices:

-

Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and cost-effective fluoride source. The efficacy of the reaction is highly dependent on the quality of the KF; it must be rigorously dried to prevent side reactions.

-

Solvent: High-boiling, polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane are required to both dissolve the KF salts and achieve the high temperatures necessary for the substitution reaction.

-

Catalyst: While the reaction can proceed without a catalyst, phase-transfer catalysts such as crown ethers (e.g., 18-crown-6) or specialized phosphonium salts are often employed to enhance the solubility and reactivity of the fluoride anion, thereby allowing for lower reaction temperatures and shorter reaction times.[3]

Caption: Synthesis of 2,5-Difluoropyridine via Halex reaction.

Pathway 1: Directed ortho-Metalation (DoM) and Carboxylation

The most elegant and direct route to this compound is through Directed ortho-Metalation (DoM). This powerful technique utilizes existing functional groups on an aromatic ring to direct a strong base to deprotonate a specific adjacent C-H bond, creating a potent nucleophilic organometallic intermediate.[4]

Expertise & Experience Insights: In the case of 2,5-difluoropyridine, the pyridine nitrogen and the C-5 fluorine atom work in concert to direct metalation to the C-4 position. The C-3 proton is acidified by the adjacent nitrogen and C-2 fluorine, while the C-4 proton is acidified by the C-5 fluorine. The C-6 proton is the least acidic. Deprotonation at C-4 is favored due to the directing effect of the C-5 fluorine and is sterically more accessible than C-3.

The choice of the lithium amide base is critical for achieving high regioselectivity:

-

Lithium Diisopropylamide (LDA): A strong, sterically hindered base that is effective for many deprotonations. In this case, it can successfully deprotonate the C-4 position.[2][5]

-

Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP): An even more sterically hindered base. Its larger size can enhance selectivity for less-hindered positions and can sometimes prevent unwanted side reactions or alternative deprotonation pathways.[6][7] For this substrate, LDA is generally sufficient and more economical.

The resulting 4-lithio-2,5-difluoropyridine intermediate is then trapped with an electrophile, in this case, carbon dioxide (typically from dry ice), to form the lithium carboxylate salt, which is subsequently protonated to yield the final product.[8]

Caption: DoM pathway for the synthesis of the target acid.

Detailed Experimental Protocol: DoM Pathway

Materials:

-

2,5-Difluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, solution in hexanes)

-

Diisopropylamine, freshly distilled

-

Dry Ice (solid CO2)

-

Hydrochloric Acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO4)

Protocol:

-

Preparation of LDA Solution:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add freshly distilled diisopropylamine (1.1 equivalents) via syringe.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe.

-

Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

-

Lithiation of 2,5-Difluoropyridine:

-

To the freshly prepared LDA solution at -78 °C, add a solution of 2,5-difluoropyridine (1.0 equivalent) in anhydrous THF dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the resulting reaction mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR or GC-MS for deuterium incorporation at the C-4 position.

-

-

Carboxylation:

-

Crush a generous excess of dry ice in a separate dry flask under a nitrogen atmosphere.

-

Transfer the cold (-78 °C) solution of the lithiated pyridine intermediate onto the crushed dry ice via a cannula. This should be done cautiously to control the CO₂ sublimation.

-

Allow the mixture to slowly warm to room temperature overnight, allowing for the excess CO₂ to sublime.

-

-

Work-up and Isolation:

-

Quench the reaction mixture by slowly adding water.

-

Separate the aqueous and organic layers. Wash the organic layer with water.

-

Combine all aqueous layers and acidify to pH 2-3 with 2 M HCl. The product should precipitate as a solid.

-

If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate or is not pure, extract the acidified aqueous layer multiple times with diethyl ether or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Pathway 2: Grignard Reagent Formation and Carboxylation

An alternative, though less direct, strategy involves a halogen-metal exchange to form a Grignard reagent, which is then carboxylated. This requires the synthesis of a 4-halo-2,5-difluoropyridine precursor.

Synthesis of 4-Bromo-2,5-difluoropyridine: The C-4 position of 2,5-difluoropyridine can be halogenated, though this may require forcing conditions and can lead to mixtures of isomers. A more controlled approach would be to utilize the DoM chemistry described above and quench the 4-lithio intermediate with a bromine source (e.g., 1,2-dibromoethane or N-bromosuccinimide).

Grignard Reaction and Carboxylation: Once 4-bromo-2,5-difluoropyridine is obtained, it can be converted to the corresponding Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent like THF.[6] The Grignard reagent formation is typically initiated with a small amount of iodine or 1,2-dibromoethane. The resulting organomagnesium species is then reacted with dry ice in a manner analogous to the lithiated intermediate to yield the desired carboxylic acid after acidic workup.[8]

Causality and Comparison:

-

Advantages: This route avoids the use of cryogenic temperatures for the carboxylation step itself (Grignard reactions are often run between 0 °C and room temperature).

-

Disadvantages: This is a longer synthetic sequence, requiring the initial preparation and purification of the 4-bromo intermediate. The formation of pyridyl Grignard reagents can sometimes be sluggish compared to their phenyl counterparts. Overall, the DoM pathway is more atom- and step-economical.

Comparative Analysis and Data

| Feature | Pathway 1: Directed ortho-Metalation | Pathway 2: Grignard-based Carboxylation |

| Starting Material | 2,5-Difluoropyridine | 4-Bromo-2,5-difluoropyridine |

| Key Reagents | LDA or LiTMP, Dry Ice | Mg, Dry Ice |

| Key Conditions | Cryogenic (-78 °C) | 0 °C to Room Temperature |

| Number of Steps | 1 (from 2,5-difluoropyridine) | 2 (from 2,5-difluoropyridine) |

| Atom Economy | High | Moderate |

| Key Challenges | Handling of pyrophoric n-BuLi and cryogenic temperatures. | Preparation of the 4-bromo precursor; initiation of Grignard formation. |

| Overall Efficiency | Generally higher and more direct. | Lower due to additional steps. |

Characterization Data for this compound

| Analysis | Expected Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₆H₃F₂NO₂ |

| Molecular Weight | 159.09 g/mol |

| ¹H NMR (DMSO-d₆) | δ ~13.5-14.5 (br s, 1H, COOH), ~8.5 (d, 1H), ~7.9 (dd, 1H) ppm. |

| ¹³C NMR (DMSO-d₆) | δ ~165 (C=O), ~158 (d, CF), ~155 (d, CF), ~145 (d), ~125, ~115 (dd) ppm. |

| IR (KBr) | ~3100-2500 cm⁻¹ (O-H stretch), ~1710 cm⁻¹ (C=O stretch), ~1600, 1450 cm⁻¹ (aromatic C=C), ~1250 cm⁻¹ (C-F stretch). |

| Mass Spec (EI) | m/z 159 (M⁺), 142 (M⁺ - OH), 114 (M⁺ - COOH). |

Note: Exact chemical shifts (δ) and coupling constants (J) in NMR spectra are dependent on the solvent and spectrometer frequency. The values provided are typical estimates based on similar structures.[1]

Conclusion

The synthesis of this compound is most efficiently achieved through a strategy of Directed ortho-Metalation (DoM) starting from 2,5-difluoropyridine. This pathway offers high regioselectivity and convergency. The judicious choice of a strong, hindered lithium amide base at cryogenic temperatures allows for specific deprotonation at the C-4 position, followed by a reliable carboxylation reaction with carbon dioxide. While alternative routes, such as those involving Grignard reagents, are chemically viable, they typically involve a longer synthetic sequence. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to confidently synthesize this critical fluorinated building block for application in their research and development programs.

References

- Anderson, R.C., Jarema, J.A., Shapiro, M.J., Stokes, J.P., & Ziliox, M. (1995). J. Org. Chem. 60, 2650.

- B.D2 - Analyse the process of determining structures of simple organic compounds from their percentage composition, infrared spectra, mass spectra, 1H NMR, and 13C NMR spectra. BTEC Applied Science Level 3 - Unit 19 Assignment 2. (2021).

- Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.

- Roe, A., Cheek, P. H., & Hawkins, G. F. (1951). The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. Journal of the American Chemical Society, 73(12), 5914-5915.

- Bobbio, C., & Schlosser, M. (2005). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. The Journal of Organic Chemistry, 70(8), 3039–3045.

- Overman, L. E., & Karabelas, K. (1990). A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms. Journal of the American Chemical Society, 112(10), 3693-3701.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Kleiner, Y., Bauer, A., Hammann, P., & Pöverlein, C. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-25.

- Synthesis method of medicinal raw material 2,5-difluoropyridine. (2016). CN105777526A.

- Dowson, G. R. M., Dimitriou, I., Owen, R. E., Reed, D. G., Allen, R. W. K., & Styring, P. (2015). Kinetic and Economic Analysis of Reactive Capture of Dilute Carbon Dioxide with Grignard Reagents. Faraday Discussions, 183, 341-359.

-

ChemistNate. (2014, September 15). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) [Video]. YouTube. [Link]

- Estel, L., Marsais, F., & Queguiner, G. (1987). Metalation/SRN1 coupling in heterocyclic synthesis. A convenient methodology for ring functionalization. The Journal of Organic Chemistry, 52(25), 5645-5652.

- Francis, G. W. (2001). Lithium 2,2,6,6‐Tetramethylpiperidide, LiTMP. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

- DE19702282A1 - C

- Labflow. (2020). Grignard Reaction: Synthesis of Benzoic Acid.

- Hou, Z., & Yu, D. (2025). Catalytic redox-neutral carboxylation with CO2. Chemical Society Reviews.

Sources

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to Key Building Blocks for Fluorinated Pyridine Derivatives

Introduction: The Indispensable Role of Fluorinated Pyridines

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of innovation.[1][2][3] Among the myriad of heterocyclic systems, the pyridine ring stands out as a ubiquitous and versatile motif present in a vast number of approved pharmaceuticals.[1] The introduction of fluorine into the pyridine core profoundly alters its physicochemical and pharmacological properties, offering a powerful tool to enhance metabolic stability, modulate acidity and lipophilicity, and improve binding affinity to biological targets.[2][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key building blocks for synthesizing fluorinated pyridine derivatives, the underlying synthetic strategies, and the critical impact of fluorination on molecular design.

The Transformative Impact of Fluorine Substitution

The unique electronic properties of fluorine, namely its high electronegativity and small atomic radius, are the primary drivers of its profound effects on the pyridine scaffold.[1][2] Understanding these effects is paramount for the rational design of novel and effective molecules.

Enhancing Metabolic Stability: A Shield Against Biotransformation

A major challenge in drug development is overcoming rapid metabolic degradation, primarily by cytochrome P450 (CYP) enzymes.[6] The strategic placement of fluorine atoms can act as a "metabolic shield," blocking sites susceptible to oxidative metabolism.[2][6] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[6] This "metabolic blocking" strategy is a widely employed tactic to increase a drug's half-life and improve its overall pharmacokinetic profile.[2][6]

Modulating Physicochemical Properties: Fine-Tuning for Optimal Performance

Fluorine's strong electron-withdrawing nature significantly influences the electron density of the pyridine ring, thereby altering its fundamental physicochemical properties.[1][7]

-

pKa Modulation: The introduction of fluorine generally lowers the basicity (pKa) of the pyridine nitrogen. This can be advantageous for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

-

Lipophilicity Tuning: The impact of fluorination on lipophilicity (logD) is context-dependent and can be strategically manipulated.[7][8] While the introduction of a single fluorine atom or a trifluoromethyl group often increases lipophilicity, the overall effect is influenced by the position and number of fluorine atoms, as well as the presence of other functional groups.[7][9] This allows for the fine-tuning of a molecule's ability to cross cell membranes and reach its target.

Key Building Blocks for Fluorinated Pyridine Synthesis

The judicious selection of starting materials is crucial for the efficient synthesis of fluorinated pyridine derivatives. A wide array of fluorinated building blocks are commercially available, each offering unique reactivity and synthetic utility.

Monofluorinated Pyridines

Simple fluoropyridines serve as versatile precursors for more complex derivatives.

-

2-Fluoropyridine: This readily available building block is a cornerstone for introducing a fluorine atom at the 2-position. It is often synthesized via halogen exchange from 2-chloropyridine.[10] 2-Fluoropyridine is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.[11][12]

-

5-Bromo-2-fluoro-3-methylpyridine: This trifunctional building block offers multiple handles for chemical modification. The fluorine at the 2-position can be displaced by nucleophiles, while the bromine at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This allows for the construction of complex molecular architectures.[4]

-

3-Fluoro-4-pyridineboronic Acid Pinacol Ester: This boronic ester is a valuable reagent for Suzuki-Miyaura cross-coupling reactions, enabling the direct introduction of a 3-fluoropyridyl moiety into a target molecule.[13]

Difluoromethylated and Trifluoromethylated Pyridines

The introduction of difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups can impart significant and often beneficial changes to a molecule's properties.

-

2-Chloro-5-(trifluoromethyl)pyridine: This is a key intermediate in the synthesis of numerous agrochemicals and pharmaceuticals.[14][15] The chlorine atom at the 2-position can be readily displaced by nucleophiles, while the trifluoromethyl group at the 5-position enhances the molecule's lipophilicity and metabolic stability.[15][16] It is a precursor for the synthesis of the insecticide Fipronil.[14]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF): This building block is in high demand for the production of several crop-protection products.[16] It can be synthesized through direct chlorination and fluorination of 3-picoline.[16]

Synthetic Strategies for Accessing Fluorinated Pyridines

Several synthetic methodologies are employed to introduce fluorine into the pyridine ring, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a common and powerful method for synthesizing fluorinated pyridines. This reaction typically involves the displacement of a leaving group, such as a chlorine or bromine atom, by a fluoride source.[17]

-

Halogen Exchange (Halex) Reaction: This is a classic SNAr reaction where a chloro- or bromopyridine is treated with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar apathetic solvent like DMSO or sulfolane.[10][18] The reaction can be facilitated by phase-transfer catalysts.

-

From Pyridine N-Oxides: A metal-free approach involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which then undergo nucleophilic fluorination with a fluoride source like tetrabutylammonium fluoride (TBAF).[17] This method offers broad functional group compatibility.[17]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a pyridine ring.

Late-Stage C-H Fluorination